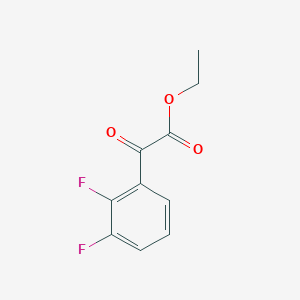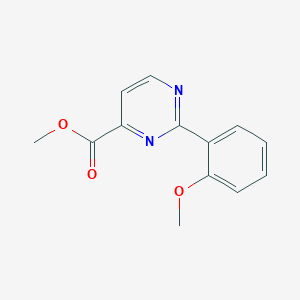![molecular formula C17H17N3O5S B14887913 (2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring, and an imidazolidinone moiety attached to the beta-lactam ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable thiol with a beta-lactam precursor under basic conditions.
Introduction of the imidazolidinone moiety: This step involves the condensation of an appropriate amine with a diketone or anhydride to form the imidazolidinone ring.
Final assembly: The final step involves coupling the thiazolidine and imidazolidinone intermediates under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, where nucleophiles such as amines or thiols can replace the leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a beta-lactamase inhibitor to combat antibiotic resistance.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits the activity of beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. By binding to the active site of these enzymes, the compound prevents the hydrolysis of the antibiotic, thereby enhancing its efficacy. Additionally, the compound may interact with other cellular targets, leading to disruption of essential biological processes and cell death.
Comparaison Avec Des Composés Similaires
Penicillin: A well-known beta-lactam antibiotic with a similar core structure but different substituents.
Cephalosporin: Another class of beta-lactam antibiotics with a similar mechanism of action but a different ring structure.
Carbapenem: A class of beta-lactam antibiotics known for their broad-spectrum activity and resistance to beta-lactamase enzymes.
Uniqueness: (2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C17H17N3O5S |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-(2,5-dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H17N3O5S/c1-17(2)11(15(23)24)20-13(22)10(14(20)26-17)19-12(21)9(18-16(19)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,25)(H,23,24)/t9?,10-,11+,14-/m1/s1 |
Clé InChI |
OJGGNGIOUYBCIN-UWFZAAFLSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C(NC3=O)C4=CC=CC=C4)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3=O)C4=CC=CC=C4)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


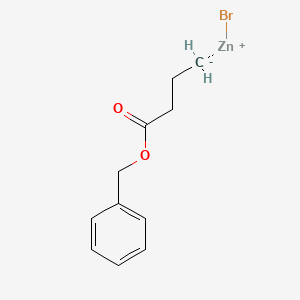
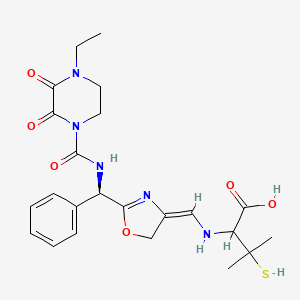
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
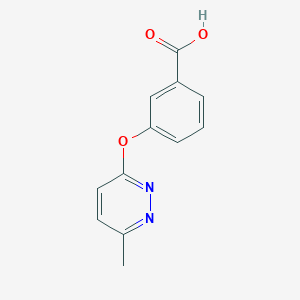
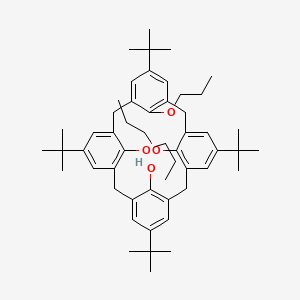

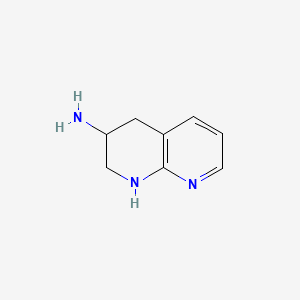

![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)

